molecular formula C15H14N2O4 B2657914 Ethyl 2-methyl-6-(4-nitrophenyl)nicotinate CAS No. 100970-07-8

Ethyl 2-methyl-6-(4-nitrophenyl)nicotinate

Cat. No. B2657914
CAS RN: 100970-07-8
M. Wt: 286.287
InChI Key: GFBBEVJAEBSTTJ-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-6-(4-nitrophenyl)nicotinate is a chemical compound with the molecular formula C15H14N2O4 . It has an average mass of 286.283 Da and a monoisotopic mass of 286.095367 Da . It is used in various fields such as life science research solutions, products, and resources, chromatography, and mass spectrometry analytical chemistry .


Molecular Structure Analysis

The molecular structure of Ethyl 2-methyl-6-(4-nitrophenyl)nicotinate consists of 15 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms . The exact structure can be found in various chemical databases .

Scientific Research Applications

Chemical Synthesis and Peptide Protection

The use of groups for carboxyl-group protection in peptide synthesis highlights a methodology where compounds similar to Ethyl 2-methyl-6-(4-nitrophenyl)nicotinate could play a role. Amaral (1969) discusses the 2-(p-nitrophenylthio)ethyl group as an alternative for carboxyl-group protection, showcasing its selective removal advantages, which might be relevant for the handling and synthesis of related compounds (Amaral, 1969).

Molecular Structure Analysis

The analysis of molecular structures such as Ethyl 2-methoxy-6-[(triphenylphosphoranylidene)amino]nicotinate provides insight into the structural and electronic characteristics of closely related nicotinate derivatives. Cobo et al. (2008) explored the crystal structures and electronic spectra of such compounds, noting differences in crystal structures despite similar molecular constitutions. This research could inform the understanding of Ethyl 2-methyl-6-(4-nitrophenyl)nicotinate's properties (Cobo, Glidewell, Low, & Orozco, 2008).

Apoptosis Induction in Cancer Research

Compounds with a nitrophenyl nicotinamide framework have been identified as potent inducers of apoptosis, a critical pathway for cancer therapeutics. The research by Cai et al. (2003) on N-phenyl nicotinamides could parallel the biological activities of Ethyl 2-methyl-6-(4-nitrophenyl)nicotinate in inducing apoptosis in cancer cells, suggesting a potential area for therapeutic exploration (Cai, Nguyen, Jia, Herich, Guastella, Reddy, Tseng, Drewe, & Kasibhatla, 2003).

Optical Storage Materials

The synthesis and application of azo polymers for reversible optical storage, where nitrophenyl derivatives act as significant components, could imply applications for Ethyl 2-methyl-6-(4-nitrophenyl)nicotinate in materials science. Meng et al. (1996) discuss how interactions between azo and side groups like BEM can produce significant photoinduced birefringence, a principle that could extend to Ethyl 2-methyl-6-(4-nitrophenyl)nicotinate derivatives in developing optical storage materials (Meng, Natansohn, Barrett, & Rochon, 1996).

Safety and Hazards

The safety data sheet for Ethyl nicotinate, a related compound, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as a flammable liquid, skin corrosive/irritant, and serious eye damage/eye irritant . It is recommended to wash thoroughly after handling, wear protective clothing, and keep away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

ethyl 2-methyl-6-(4-nitrophenyl)pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4/c1-3-21-15(18)13-8-9-14(16-10(13)2)11-4-6-12(7-5-11)17(19)20/h4-9H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFBBEVJAEBSTTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C=C1)C2=CC=C(C=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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